molecular formula C14H21N3O4 B6167137 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid CAS No. 1781376-68-8

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid

Cat. No.: B6167137
CAS No.: 1781376-68-8
M. Wt: 295.3
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C14H21N3O4 and a molecular weight of 295.34 g/mol . This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of tert-butoxycarbonyl (Boc)-protected piperidine with pyrazole-5-carboxylic acid under specific reaction conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The pyrazole ring is known for its biological activity, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar compounds to 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid include:

These compounds share structural similarities but differ in the position of the Boc group or the presence of additional substituents. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1781376-68-8

Molecular Formula

C14H21N3O4

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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